molecular formula C13H12BrClN2O B8654364 3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-amine

3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-amine

Cat. No. B8654364
M. Wt: 327.60 g/mol
InChI Key: RJUICYLJHNUXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-amine is a useful research compound. Its molecular formula is C13H12BrClN2O and its molecular weight is 327.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-amine

Molecular Formula

C13H12BrClN2O

Molecular Weight

327.60 g/mol

IUPAC Name

3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine

InChI

InChI=1S/C13H12BrClN2O/c1-8-5-10(14)13(16-7-8)17-11-6-9(15)3-4-12(11)18-2/h3-7H,1-2H3,(H,16,17)

InChI Key

RJUICYLJHNUXGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)NC2=C(C=CC(=C2)Cl)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a oven dried 50 mL round bottom flask were sequentially added 4-chloro-2-iodo-1-methoxybenzen (1.13 g, 4.2 mmol), 3-bromo-5-methylpyridin-2-amine (945 mg, 5.05 mmol), Pd2(dba)3 (192 mg, 0.21 mmol), xantphos (146 mg, 0.06 mmol) and NatBuO (605 mg, 6.3 mmol) at room temperature. The solid materials were kept under vacuum for 5 min. and then refilled with nitrogen. This process was repeated thrice before adding dry, degassed dioxane (10 mL). The heterogeneous mixture was stirred at room temperature for 15 min. and then at 100° C. for 1 h. Finally upon completion of the reaction, it was diluted with ether and filtered through a small pad of silica gel with several washings. All the washings and filtrate concentrated in vacuum and the crude residue was further purified by flash chromatography to provide title compound (1.16 g, 84%).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
945 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
192 mg
Type
catalyst
Reaction Step Four
Quantity
146 mg
Type
catalyst
Reaction Step Five
Yield
84%

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